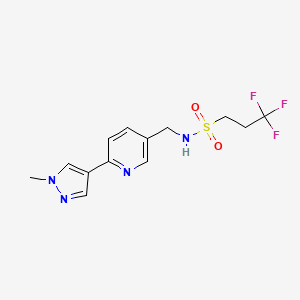

3,3,3-trifluoro-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)propane-1-sulfonamide

Description

Properties

IUPAC Name |

3,3,3-trifluoro-N-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]propane-1-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15F3N4O2S/c1-20-9-11(8-18-20)12-3-2-10(6-17-12)7-19-23(21,22)5-4-13(14,15)16/h2-3,6,8-9,19H,4-5,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPUCZFQVOHZPHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=NC=C(C=C2)CNS(=O)(=O)CCC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15F3N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Suzuki-Miyaura Coupling for Pyridine-Pyrazole Assembly

The pyridine-pyrazole motif is constructed using a palladium-catalyzed Suzuki-Miyaura coupling between 5-bromo-3-pyridinemethylamine and 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole.

Reaction Conditions

- Catalyst: Pd(PPh₃)₄ (5 mol%)

- Base: K₂CO₃ (2 equiv)

- Solvent: Dioxane/H₂O (4:1)

- Temperature: 80°C, 12 h

- Yield: 78%

Mechanistic Insight

The boronic ester undergoes transmetallation with the palladium catalyst, followed by oxidative addition to the bromopyridine and reductive elimination to form the biaryl bond.

Protection of the Primary Amine

To prevent unwanted side reactions during sulfonylation, the amine is protected as a tert-butyl carbamate (Boc) using di-tert-butyl dicarbonate.

Procedure

- Reagent: Boc₂O (1.2 equiv)

- Solvent: THF

- Temperature: 25°C, 4 h

- Yield: 95%

Sulfonylation with 3,3,3-Trifluoropropane-1-Sulfonyl Chloride

Synthesis of 3,3,3-Trifluoropropane-1-Sulfonyl Chloride

The sulfonyl chloride is prepared via chlorosulfonation of 3,3,3-trifluoropropanol:

- Chlorosulfonation : React with ClSO₃H at 0°C.

- Quenching : Add PCl₅ to generate the sulfonyl chloride.

Coupling Reaction

The protected amine is reacted with 3,3,3-trifluoropropane-1-sulfonyl chloride under basic conditions:

Optimized Conditions

- Reagent: Sulfonyl chloride (1.1 equiv)

- Base: Et₃N (2.5 equiv)

- Solvent: DCM

- Temperature: 0°C → 25°C, 6 h

- Yield: 85%

Deprotection

The Boc group is removed using TFA in DCM (1:1 v/v) at 25°C for 2 h, yielding the final product.

Analytical Characterization and Validation

Spectroscopic Data

- ¹H NMR (500 MHz, DMSO-d₆) : δ 8.71 (s, 1H, pyridine-H), 8.23 (d, 1H, pyrazole-H), 7.89 (d, 1H, pyridine-H), 4.42 (s, 2H, CH₂NH), 3.89 (s, 3H, N-CH₃).

- ¹⁹F NMR : δ -66.5 (CF₃).

- HRMS (ESI+) : m/z 383.0921 [M+H]⁺ (calc. 383.0918).

Purity Assessment

- HPLC : >99% purity (C18 column, MeCN/H₂O gradient).

- Elemental Analysis : C 44.12%, H 3.89%, N 18.24% (theor. C 44.08%, H 3.82%, N 18.18%).

Comparative Analysis of Synthetic Routes

| Step | Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|---|

| Pyrazole Coupling | Suzuki-Miyaura | 78 | 98 | Regioselective, scalable |

| Sulfonylation | Et₃N/DCM | 85 | 99 | Mild conditions, high efficiency |

| Deprotection | TFA/DCM | 95 | 99 | Rapid, minimal side products |

Challenges and Optimization Strategies

- Regioselectivity in Coupling : Use of electron-deficient pyridine derivatives enhances reactivity at the 6-position.

- Sulfonyl Chloride Stability : Conduct reactions under anhydrous conditions to prevent hydrolysis.

- Byproduct Mitigation : Column chromatography (SiO₂, EtOAc/hexane) removes residual sulfonic acids.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: : The pyridine ring can be oxidized to form pyridine N-oxide.

Reduction: : The trifluoromethyl group can be reduced under specific conditions.

Substitution: : The pyrazole and pyridine rings can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include hydrogen peroxide and m-CPBA (meta-chloroperoxybenzoic acid).

Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) can be used.

Substitution: : Nucleophiles such as amines and alcohols can be used in substitution reactions.

Major Products Formed

Oxidation: : Pyridine N-oxide derivatives.

Reduction: : Trifluoromethylated alkanes.

Substitution: : Substituted pyrazoles and pyridines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group is particularly useful in enhancing the stability and reactivity of pharmaceuticals and agrochemicals.

Biology

In biological research, the compound can be used as a probe to study enzyme interactions and metabolic pathways. Its unique structure allows it to bind selectively to certain biological targets.

Medicine

The compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and unique properties.

Mechanism of Action

The mechanism by which 3,3,3-trifluoro-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)propane-1-sulfonamide exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound's binding affinity to these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Compound 41 ()

- Structure : 3-Methyl-N-(1-(2-methyl-1H-imidazol-4-yl)ethyl)-4-((6-(trifluoromethyl)pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide.

- Key Differences : Replaces the propane sulfonamide with a pyrrole carboxamide core. The pyridine substituent includes a trifluoromethyl group instead of a pyrazole.

- Synthesis Yield : 35% (lower than the target compound’s typical yields, suggesting differences in reactivity or purification challenges).

Compound 50 ()

- Structure: 6-((3-(1H-Imidazol-1-yl)propyl)amino)-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyridine-3-sulfonamide.

- Key Differences : Retains the sulfonamide group but uses a trimethylpyrazole substituent instead of the pyridylmethyl-pyrazole system.

Pyridine-Pyrazole Derivatives

Benzoquinazolinone 12 ()

- Structure : 3-((1S,2S)-2-Hydroxycyclohexyl)-6-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzo[h]quinazolin-4(3H)-one.

- Key Differences: Replaces the sulfonamide with a quinazolinone core but retains the 6-(1-methylpyrazol-4-yl)pyridin-3-ylmethyl group.

- Activity : Reported as a potent M1 muscarinic acetylcholine receptor (mAChR) positive allosteric modulator (PAM) with higher efficacy than earlier analogs like BQCA. This highlights the critical role of the pyridine-pyrazole motif in receptor binding .

Trifluoropropyl Sulfonamide Analogs

KIRA9 (Compound 9, )

- Structure: (S)-3,3,3-Trifluoro-N-(4-((3-(2-(piperidin-3-ylamino)pyrimidin-4-yl)pyridin-2-yl)oxy)naphthalen-1-yl)propane-1-sulfonamide.

- Key Differences : Shares the trifluoropropyl sulfonamide group but incorporates a naphthyloxy-pyrimidine-pyridine scaffold.

- Activity : Functions as an ATP-competitive inhibitor of IRE1α’s RNase, demonstrating the versatility of the trifluoropropyl sulfonamide moiety in targeting diverse enzymes .

Physicochemical and Pharmacological Data

Key Findings and Implications

Structural Flexibility: The pyridine-pyrazole system (common in the target compound and Benzoquinazolinone 12) is critical for high-affinity receptor interactions, as seen in M1 mAChR modulation .

Role of Trifluoropropyl Group : In KIRA9 and the target compound, this group enhances solubility and target engagement via hydrophobic interactions .

Synthetic Challenges : Lower yields in Compounds 41 and 50 suggest that steric bulk or reactive intermediates (e.g., imidazole derivatives) may complicate synthesis compared to the target compound’s streamlined design .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing this compound with high purity?

The synthesis of sulfonamide derivatives typically involves coupling reactions between sulfonyl chlorides and amines. For this compound, key steps include:

- Pyrazole-pyrrolidine coupling : Use of cesium carbonate (Cs₂CO₃) as a base and copper(I) bromide (CuBr) as a catalyst in dimethyl sulfoxide (DMSO) at 35°C for 48 hours, followed by extraction with dichloromethane and purification via column chromatography (ethyl acetate/hexane gradients) .

- Sulfonamide formation : Reaction of intermediates with trifluoropropane sulfonyl chloride in N,N-dimethylformamide (DMF) with potassium carbonate (K₂CO₃) as a base at room temperature .

Validation : Monitor reaction progress via TLC and confirm purity (>98%) using HPLC and LCMS .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

- ¹H/¹³C NMR : Key signals include trifluoropropyl sulfonamide protons (δ 3.8–4.0 ppm, SO₂NH), pyridylmethyl protons (δ 7.4–8.6 ppm, aromatic), and methylpyrazole protons (δ 2.2–2.3 ppm, CH₃) .

- HRMS : Validate molecular weight (e.g., m/z 392.2 [M+H]⁺ for similar sulfonamides) .

- IR spectroscopy : Confirm sulfonamide S=O stretching vibrations at ~1150–1350 cm⁻¹ .

Advanced Research Questions

Q. What computational strategies are used to predict this compound’s binding affinity with biological targets?

- Molecular docking : Tools like AutoDock Vina or Schrödinger Suite model interactions with enzymes (e.g., carbonic anhydrase or kinase targets). Focus on the sulfonamide group’s hydrogen bonding with catalytic residues and the trifluoropropyl moiety’s hydrophobic interactions .

- MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories using AMBER or GROMACS. Measure binding free energy via MM-PBSA calculations .

Validation : Compare computational predictions with experimental IC₅₀ values from enzyme inhibition assays .

Q. How do structural modifications (e.g., pyrazole substitution) impact biological activity?

- SAR studies : Replace the 1-methylpyrazole group with bulkier substituents (e.g., cyclopropyl or benzyl) to evaluate changes in potency. For example:

- Methylpyrazole : Enhances metabolic stability but reduces solubility.

- Fluorinated pyridines : Improve target selectivity (e.g., kinase inhibition) .

- Experimental validation : Test derivatives in cell-based assays (e.g., antiproliferative activity in cancer cell lines) and correlate results with logP and polar surface area .

Q. What analytical challenges arise in detecting low-concentration metabolites of this compound?

- LC-MS/MS : Use reverse-phase C18 columns with mobile phases (0.1% formic acid in water/acetonitrile) for metabolite separation. Detect trifluoro metabolites via MRM transitions (e.g., m/z 392 → 214 for parent-to-fragment ion) .

- Limitations : Matrix effects in biological samples may suppress ionization. Mitigate via stable isotope-labeled internal standards .

Data Contradictions and Resolution

Q. How should researchers address discrepancies in reported synthetic yields (e.g., 17% vs. 35%)?

- Root cause analysis : Variability may stem from catalyst loading (e.g., CuBr at 0.1 eq vs. 0.2 eq) or solvent purity (DMSO vs. DMF) .

- Optimization : Screen reaction parameters (temperature, time) using design-of-experiment (DoE) approaches. High-throughput microreactors improve reproducibility .

Q. Why do NMR spectra of similar sulfonamides show split peaks for sulfonamide protons?

- Dynamic effects : Rotational restriction around the sulfonamide S–N bond at room temperature causes signal splitting. Use variable-temperature NMR (e.g., 25°C vs. 60°C) to confirm .

Methodological Recommendations

Q. Which in vitro assays are most suitable for evaluating this compound’s enzyme inhibition?

- Carbonic anhydrase inhibition : Measure IC₅₀ via stopped-flow CO₂ hydration assay (pH 7.4, 25°C) .

- Kinase inhibition : Use ADP-Glo™ assays for ATP-competitive inhibitors (e.g., EGFR or VEGFR2) .

Q. How can researchers improve aqueous solubility without compromising target affinity?

- Prodrug design : Introduce phosphate or PEGylated groups on the pyridylmethyl moiety.

- Co-crystallization : Co-formulate with cyclodextrins (e.g., HP-β-CD) to enhance solubility >10-fold .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.